1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate
Overview
Description
1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate is a chemical compound with the molecular formula C₈H₁₃F₂NO₆S and a molecular weight of 289.25 g/mol . This compound is known for its unique structural features, which include a sulfonamide group and difluoromethane moiety. It is primarily used in research and development due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate typically involves the reaction of diethyl malonate with difluoromethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is often conducted in a solvent such as dimethylformamide or tetrahydrofuran to enhance the solubility of the reactants and products .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The difluoromethane moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide and sulfamethoxazole.
Fluorinated Compounds: Compounds with difluoromethane moieties, such as difluoromethane and 1,1-difluoroethane.
Uniqueness
1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate is unique due to its combination of a sulfonamide group and a difluoromethane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
diethyl 2-(difluoromethylsulfonylamino)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO6S/c1-3-16-6(12)5(7(13)17-4-2)11-18(14,15)8(9)10/h5,8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCVEXLVUEBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NS(=O)(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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